molecular formula C14H25BO4 B13623779 Ethyl1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate CAS No. 2919960-65-7

Ethyl1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate

Cat. No.: B13623779
CAS No.: 2919960-65-7
M. Wt: 268.16 g/mol
InChI Key: UQITULWXEUUVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate is a cyclobutane-based organoboron ester characterized by a dioxaborolane moiety at the 1-position of the cyclobutane ring. This compound belongs to a class of boron-containing intermediates widely employed in Suzuki-Miyaura cross-coupling reactions, photoredox catalysis, and medicinal chemistry due to the reactivity of the boronate group . Its structure combines the steric constraints of the cyclobutane ring with the versatility of the dioxaborolane group, making it valuable in stereoselective synthesis and drug discovery .

Properties

CAS No.

2919960-65-7

Molecular Formula

C14H25BO4

Molecular Weight

268.16 g/mol

IUPAC Name

ethyl 1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate

InChI

InChI=1S/C14H25BO4/c1-6-17-11(16)14(8-7-9-14)10-15-18-12(2,3)13(4,5)19-15/h6-10H2,1-5H3

InChI Key

UQITULWXEUUVLM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2(CCC2)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate typically involves the borylation of a suitable precursor. One common method is the reaction of a cyclobutane carboxylate derivative with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and analogous cyclobutane/cyclopropane esters with boron-containing substituents:

Compound Name Core Structure Substituent(s) Boron Group Position Molecular Weight (g/mol) Purity Reference
Ethyl 1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate Cyclobutane Ethyl ester; dioxaborolane-methyl 1-position (methyl linker) 268.14* N/A Target Compound
Methyl 1-(((2S,5R)-2-isopropyl-5-methylcyclohexyl)methyl)cyclobutane-1-carboxylate (30) Cyclobutane Methyl ester; chiral cyclohexyl-methyl None 341.28 (calc.) 67%
Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutane-1-carboxylate Cyclobutane Methyl ester; dioxaborolane-methylene 3-position (methylene) 252.12 ≥95%
Methyl 1-(3-methyl-4-(dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate (HR498252) Cyclopropane Methyl ester; 3-methylphenyl-dioxaborolane Para-position on phenyl 316.20 N/A
Methyl (1S,2S,3R)-2-phenyl-3-(4-dioxaborolan-2-ylphenyl)cyclobutane-1-carboxylate (22) Cyclobutane Methyl ester; phenyl and dioxaborolane-phenyl 3-position (on phenyl) 392.29 (calc.) N/A

*Calculated based on formula C₁₄H₂₃BO₄.

Key Observations :

  • Cyclopropane vs.
  • Boron Positioning : The dioxaborolane group’s position (e.g., methyl vs. methylene linker) affects steric accessibility in cross-coupling reactions .
  • Ester Flexibility: Ethyl esters (target compound) may offer improved solubility in non-polar solvents compared to methyl esters (e.g., ).

Physical and Spectral Properties

Property Target Compound Methyl 3-((dioxaborolanyl)methylene)cyclobutane-1-carboxylate Methyl 1-(3-methyl-4-dioxaborolanylphenyl)cyclopropane-1-carboxylate
Molecular Weight 268.14 252.12 316.20
Purity Not reported ≥95% Not reported
IR (C=O stretch) ~1720 cm⁻¹ (est.) 1725 cm⁻¹ ~1715 cm⁻¹ (est.)
HRMS Accuracy N/A Δ 0.5 ppm N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.